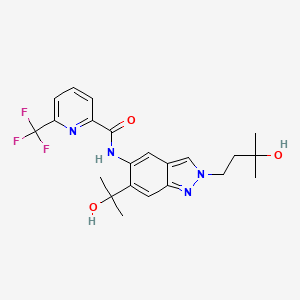

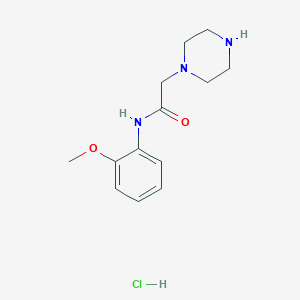

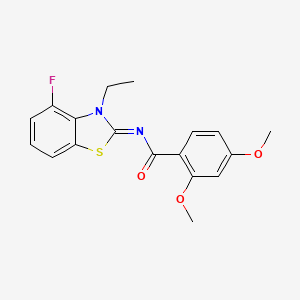

4-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycylglycine (HGlyGlyOH, 1) is the simplest dipeptide widely used in organic synthesis, medicine, biochemistry, and agricultural chemistry . Glycylglycine derivatives were used to obtain zinc complexes and subsequently construct synthetic receptors for the analysis of phosphorylated peptides .

Synthesis Analysis

The acylation of glycylglycine and its morpholide with 4,5-dichloroisothiazole-3-carbonyl chloride gave the corresponding N - (4,5-dichloroisothiazole-3-ylcarbonyl) derivatives . N - [5- ( p -Tolyl)isoxazole-3-carbonyl] analogs were synthesized by acylation of glycylglycine and its morpholide with 5- ( p -tolyl)isoxazole-3-carbonyl azide .Molecular Structure Analysis

The reactions of glycylglycine and its morpholide with phenyl N - (4,5-dichloroisothiazol-3-yl)- and N - [ ( p -tolyl)isoxazol-3-yl]carbamates afforded derivatives containing an urea fragment .Chemical Reactions Analysis

Treatment of the same substrates with 5- ( p -tolyl)isoxazole-3-carbonyl resulted in the formation of mixtures of products .Physical And Chemical Properties Analysis

The goal of the present work was to synthesize conjugates of glycylglycine and its morpholide with 5- ( p -tolyl)isoxazole and 4,5-dichloroisothiazole linked through a carbonyl or carbamoyl spacer, as well as their water-soluble salts, as potential antitumor agents .Scientific Research Applications

Structural Characterization and Polymorphism

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been studied for their crystalline structures. These compounds exhibit polymorphism, with different forms crystallizing in distinct space groups. The studies highlight the importance of the anti-rotamer conformation around the C-N bond and the variability in the orientation of the amide and pyran ring oxygens. One of the compounds also crystallizes as a hemihydrate, demonstrating the role of solvent in the structural diversity of these molecules (Reis et al., 2013).

Synthesis and Antimicrobial Activity

A variety of derivatives related to 4-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide have been synthesized using environmentally benign procedures under microwave irradiation. These compounds were then evaluated for their antimicrobial activity against different bacterial strains, showing significant antibacterial and antifungal activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Raval et al., 2012).

Novel Synthesis Techniques and Biological Evaluation

Other studies have focused on developing novel synthesis techniques for related compounds and evaluating their biological activities. For instance, a study on the reduction of chromano-piperidine-fused isoxazolidines led to the formation of 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide through tandem intramolecular rearrangements. This research contributes to understanding the chemical behavior of these compounds and their potential applications in medicinal chemistry (Singh et al., 2017).

Antioxidant and Antibacterial Agents

Additionally, the one-pot synthesis of indolyl-4H-chromene-3-carboxamides has been explored as a method to produce compounds with antioxidant and antibacterial properties. The study demonstrates the efficiency of the synthetic strategy and the biological relevance of the synthesized compounds, highlighting their potential as therapeutic agents (Subbareddy & Sumathi, 2017).

Mechanism of Action

Safety and Hazards

The synthesized compounds are capable of enhancing the antitumor activity of first-line drugs used in the chemotherapy of brain tumors, such as cisplatin, carboplatin, temozolomide, cytarabine, etc . This makes it possible to reduce the therapeutic dose of these fairly toxic drugs several times, which is very important for the improvement of the life quality of patients .

Future Directions

Chemical modification of glycylglycine could enhance the efficiency and selectivity of its biological action . For example, glycylglycine conjugates with antibiotics were recommended for use as antibacterial agents against gram-negative bacteria, which makes it possible to overcome bacterial resistance to conventional drugs .

properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-13-6-8-14(9-7-13)19-10-15(23-27-19)12-22-21(25)20-11-17(24)16-4-2-3-5-18(16)26-20/h2-11H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZOYEOOVAPRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2442041.png)

![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442057.png)

![N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2442060.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)

![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)